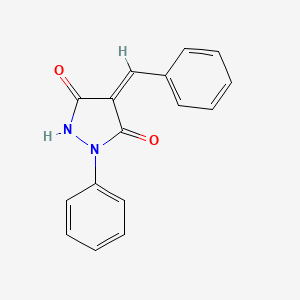
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine-3,5-dione core with a benzylidene and a phenyl group attached. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine-3,5-dione nucleus. This intermediate is then derivatized at the fourth position by reacting with aromatic aldehydes to yield 4-benzylidene-pyrazolidine-3,5-diones . The reaction conditions often include the use of solvents like ethanol and catalysts such as Mg(II) acetylacetonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxiranes when epoxidized.
Reduction: Reduction of 4-benzylidene derivatives results in the corresponding benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include peracids or hydrogen peroxide.
Reduction: Sodium borohydride in methanol is frequently used.
Substitution: Aromatic aldehydes and various halogenating agents are employed.
Major Products:
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of chloro or nitrooxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria and fungi.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylbutazone: An anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Oxyphenbutazone: Another anti-inflammatory agent with structural similarities.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Uniqueness: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development .
Eigenschaften
CAS-Nummer |
15083-26-8 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(4Z)-4-benzylidene-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b14-11- |
InChI-Schlüssel |
PKTTZLOKYWXRQV-KAMYIIQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Löslichkeit |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
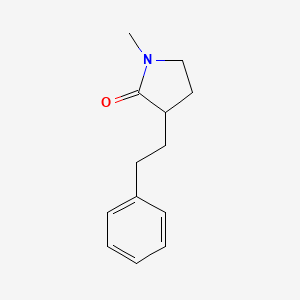
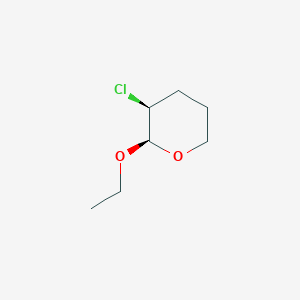



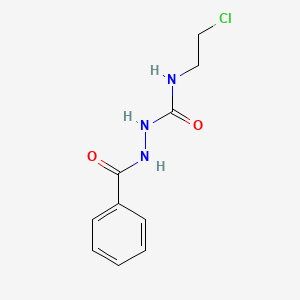


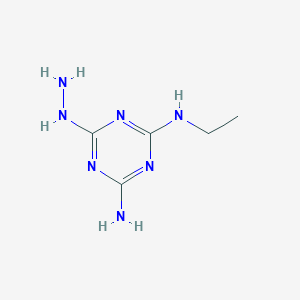
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)



